Sofosbuvir O-Desisopropyl O-Ethyl Ester is a chemical compound closely related to sofosbuvir, a nucleotide analog primarily used in the treatment of hepatitis C. The full chemical name is ethyl ((((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate. This compound has garnered attention for its potential antiviral properties and is classified under the category of antiviral agents.
Sofosbuvir O-Desisopropyl O-Ethyl Ester has the CAS number 1064684-30-5 and a molecular formula of C21H27FN3O9P, with a molecular weight of approximately 515.426 g/mol . It is categorized as an antiviral drug, specifically targeting the hepatitis C virus by inhibiting the NS5B polymerase enzyme crucial for viral replication .
The synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester typically involves multi-step organic reactions. While specific synthetic routes are proprietary and not fully detailed in public literature, it generally includes:
These steps ensure that the compound retains its structural integrity and biological activity against hepatitis C.
Sofosbuvir O-Desisopropyl O-Ethyl Ester features a complex molecular structure characterized by multiple functional groups:
The stereochemistry around the chiral centers is critical for its biological activity.
Sofosbuvir O-Desisopropyl O-Ethyl Ester undergoes various chemical reactions that are pivotal for its function as an antiviral agent:
The mechanism of action of Sofosbuvir O-Desisopropyl O-Ethyl Ester involves several key processes:
Sofosbuvir O-Desisopropyl O-Ethyl Ester displays several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications .
Sofosbuvir O-Desisopropyl O-Ethyl Ester is primarily researched for its potential applications in treating hepatitis C and possibly other viral infections. Its structural similarity to sofosbuvir suggests that it may exhibit similar antiviral properties, making it a candidate for further pharmacological studies. Additionally:
The synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester hinges on precise stereocontrol at the C2' and C3' positions of the ribose moiety and the chiral phosphorus center. Two primary strategies dominate:
Table 1: Performance Comparison of Phosphoramidate Coupling Strategies
Method | Coupling Efficiency (%) | Temperature (°C) | Reaction Time (min) | Diastereomer Ratio (Sp:Rp) |
---|---|---|---|---|
Tetrazole Activation | 98.5 | 25 | 60 | 1:1 |
Ethylthiotetrazole | 99.8 | 25 | 30 | 3.2:1 |
Direct Phosphitylation | 95.3 | 45 | 120 | 1.8:1 |
DERA Biocatalysis | >99* | 37 | 180 | >99:1* |
* Enantiomeric excess for sugar moiety [3] [10].
Innovative catalysts address the environmental and efficiency limitations of classical P–N bond formation:
Table 2: Catalytic Systems for P–N Bond Formation
Catalyst | Reaction Type | Yield (%) | Diastereoselectivity (d.r.) | Reusability | |
---|---|---|---|---|---|
Cu~3~[Co(CN)~6~]~2~ (DMC) | Oxidative coupling | 86–92 | Not reported | 5 cycles | |
Chiral amine | Esterification | 70 | 99.3:0.7 | N/A | |
Homogeneous CuI | Atherton-Todd reaction | 85 | Low | None | [5] [6] [10] |
The chiral phosphorus center in Sofosbuvir O-Desisopropyl O-Ethyl Ester generates Sp and Rp diastereomers with distinct bioactivation profiles. Separation and analysis require advanced techniques:
Scale-up of Sofosbuvir O-Desisopropyl O-Ethyl Ester faces three key bottlenecks:
Table 3: Economic and Technical Comparison of Diastereomer Separation Methods
Method | Purity (%) | Cost per kg ($) | Processing Time (h) | Scalability | |
---|---|---|---|---|---|
HPLC | 99.1 | 890 | 3 | Moderate | |
SFC | 98.7 | 650 | 4 | High | |
Crystallization | 97.8 | 120 | 24 | High | |
Enzymatic resolution | >99 | 300 | 12 | High | [9] [10] |
CAS No.: 3225-82-9
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6